1-Benzyl-5-bromo-7-methylindoline-2,3-dione
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Overview
Description
1-Benzyl-5-bromo-7-methylindoline-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a methyl group attached to the indoline-2,3-dione core. The presence of these substituents imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-bromo-7-methylindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindoline-2,3-dione and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃) to facilitate the nucleophilic substitution reaction.
Procedure: The 5-bromoindoline-2,3-dione is reacted with benzyl bromide in the presence of the base, typically in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-bromo-7-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or other reduced forms.
Substitution: The bromine atom in the molecule can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Indoline or other reduced forms.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-5-bromo-7-methylindoline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromo-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indoline-2,3-dione core.
Comparison with Similar Compounds
- 1-Benzyl-5-bromoindoline-2,3-dione
- 1-Benzyl-7-methylindoline-2,3-dione
- 5-Bromo-7-methylindoline-2,3-dione
Comparison: 1-Benzyl-5-bromo-7-methylindoline-2,3-dione is unique due to the presence of both bromine and methyl groups on the indoline-2,3-dione core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
1-benzyl-5-bromo-7-methylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-10-7-12(17)8-13-14(10)18(16(20)15(13)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCQUDMHLGZOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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